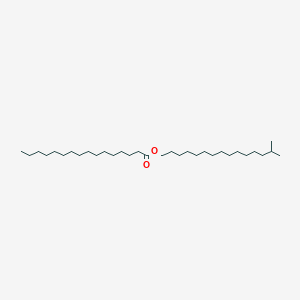
Isocetyl palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Isocetyl palmitate can be synthesized through the esterification of hexadecanoic acid with isohexadecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of hexadecanoic acid, isohexadecyl ester involves mixing hexadecanoic acid and isohexadecanol in a specific molar ratio, heating the mixture to a molten state, and then cooling it to room temperature. The cooled mixture is then reheated to around 350°C under an inert atmosphere and maintained at this temperature for 25-35 minutes to complete the esterification process . This method is advantageous due to its simplicity, low cost, and environmental friendliness.
化学反応の分析
Types of Reactions
Isocetyl palmitate undergoes several types of chemical reactions, including:
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Alcohols and an acid or base catalyst.
Major Products
Hydrolysis: Hexadecanoic acid and isohexadecanol.
Reduction: Hexadecanol and isohexadecanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Isocetyl palmitate has a wide range of applications in scientific research:
作用機序
The mechanism of action of hexadecanoic acid, isohexadecyl ester involves its interaction with lipid bilayers in biological membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability . This property makes it useful in drug delivery systems, where it can enhance the absorption of active ingredients through the skin .
類似化合物との比較
Isocetyl palmitate is similar to other long-chain fatty acid esters, such as:
Uniqueness
This compound is unique due to its specific combination of hexadecanoic acid and isohexadecanol, which imparts distinct physical and chemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in cosmetic and pharmaceutical applications .
特性
CAS番号 |
127770-27-8 |
|---|---|
分子式 |
C32H64O2 |
分子量 |
480.8 g/mol |
IUPAC名 |
14-methylpentadecyl hexadecanoate |
InChI |
InChI=1S/C32H64O2/c1-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32(33)34-30-27-24-21-18-15-12-13-16-19-22-25-28-31(2)3/h31H,4-30H2,1-3H3 |
InChIキー |
OUZOBPPZPCBJAR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
Key on ui other cas no. |
127770-27-8 |
同義語 |
ISOCETYL PALMITATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


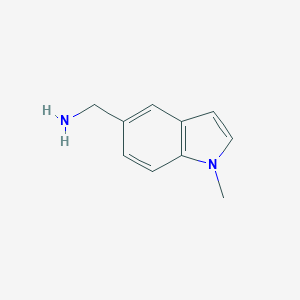
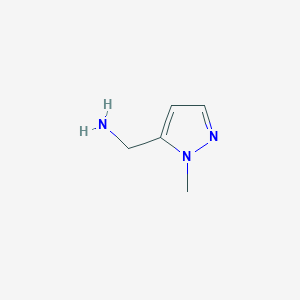
![2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone](/img/structure/B150834.png)
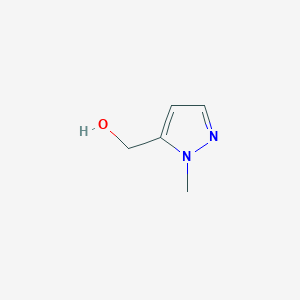
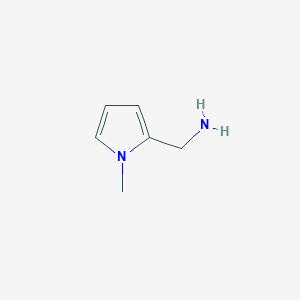
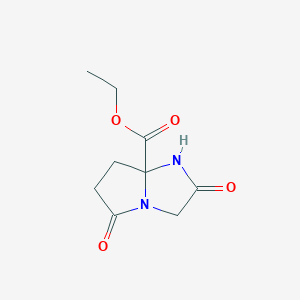
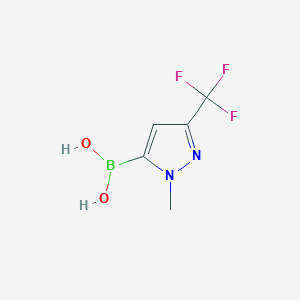
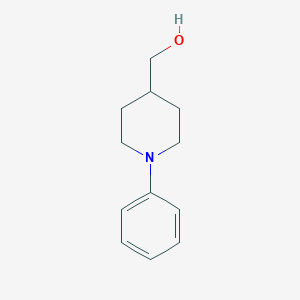
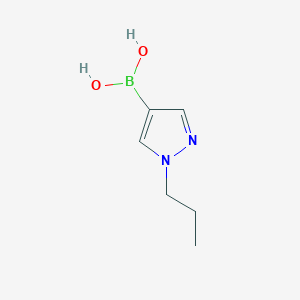
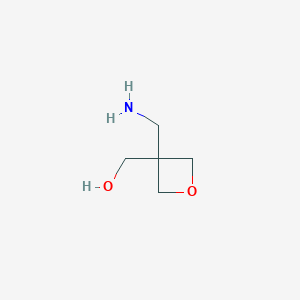
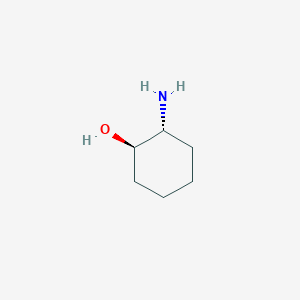
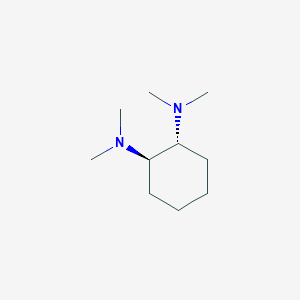
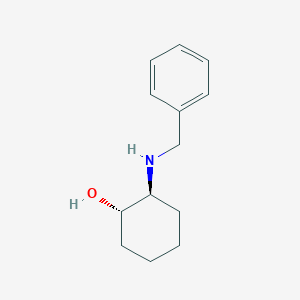
![(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole](/img/structure/B150875.png)
